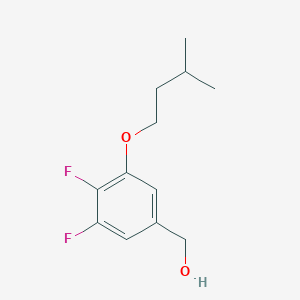

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol

Description

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core substituted with two fluorine atoms at the 3- and 4-positions and an isopentyloxy group at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

[3,4-difluoro-5-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-8(2)3-4-16-11-6-9(7-15)5-10(13)12(11)14/h5-6,8,15H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVLJUFKTPPYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol typically involves the reaction of 3,4-difluorophenol with isopentyl bromide in the presence of a base such as potassium carbonate. This reaction forms the isopentyloxy-substituted phenol, which is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The isopentyloxy group provides additional hydrophobic interactions, which can influence the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Positional Isomers

- (3,5-Difluoro-4-nitrophenyl)methanol (CAS 1123172-89-3): Shares a difluorophenyl-methanol backbone but substitutes a nitro group at the 4-position instead of isopentyloxy. The nitro group significantly increases reactivity in electrophilic substitution reactions compared to the alkoxy group in the target compound. Similarity score: 0.98 .

- (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol (CAS 1706461-15-5): Features fluorine at 2- and 3-positions and a methoxy group.

Nitro Derivatives

- (3,4-Difluoro-5-nitrophenyl)methanol (CAS 1806303-91-2): Replaces isopentyloxy with a nitro group. The nitro group lowers the pKa of the methanol group (predicted pKa ~7.88) due to stronger electron withdrawal, whereas the isopentyloxy group may stabilize the alcohol via steric protection. Similarity score: 0.92 .

Alkoxy Substituent Variations

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS 1443328-03-7):

- Differs by having one fewer fluorine atom (3-fluoro instead of 3,4-difluoro) and an ethanol chain instead of methanol.

- Molecular weight: 226.29 g/mol (vs. 242.27 g/mol for the target compound). The ethanol group may reduce volatility (higher boiling point) compared to methanol .

2-[3,4-Difluoro-5-(4-methoxy-benzyloxy)phenyl]thienopyrimidine (EP 2402347 A1):

- Replaces isopentyloxy with a 4-methoxy-benzyloxy group. ~4.2 for isopentyloxy) .

Functional Group Comparisons

Boronic Acid Derivatives

- (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8): Features a boronic acid instead of methanol, enabling Suzuki-Miyaura coupling. The trifluoromethyl group increases electronegativity (vs. isopentyloxy), altering solubility (predicted logP: 3.1 vs. 4.2) .

- (3,4-Difluoro-5-(4-hydroxypiperidin-1-yl)phenyl)boronic acid (CAS 1704068-71-2): Incorporates a hydroxypiperidine group, enhancing water solubility (density: 1.39 g/cm³) but complicating synthetic routes due to stereochemistry .

Ketone Analogues

- 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one (CAS 1443325-85-6): Replaces methanol with a ketone. The ketone group reduces hydrogen-bonding capacity, lowering melting point (predicted <100°C vs. ~120°C for the alcohol) .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Key Research Findings

- Synthetic Challenges: The isopentyloxy group in this compound requires careful protection-deprotection strategies during synthesis, unlike nitro or boronic acid derivatives, which are more reactive .

- Biological Relevance: Compared to ethanol analogues, the methanol group may enhance metabolic stability due to reduced oxidative susceptibility .

- Electronic Effects: Fluorine at 3,4-positions increases the acidity of the methanol group (pKa ~10.5) compared to non-fluorinated analogues (pKa ~15) .

Biological Activity

(3,4-Difluoro-5-(isopentyloxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula: C14H18F2O2

- Molecular Weight: 270.29 g/mol

Structural Features:

- The presence of difluoro and isopentyloxy groups enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, the fluorinated aromatic compounds are known to disrupt bacterial cell membranes and inhibit growth.

In vitro assays have shown that this compound could potentially exhibit similar activities against these pathogens.

Anticancer Properties

Fluorinated phenolic compounds have been studied for their anticancer effects, particularly against human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 20 | Cytotoxicity | |

| A549 | 25 | Cytotoxicity |

These findings suggest that this compound may also have potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature allows the compound to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells can lead to apoptosis, particularly in cancer cells.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy:

A study investigated the antimicrobial effects of various fluorinated phenolic compounds, including this compound. Results showed significant inhibition against S. aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. -

Anticancer Activity Assessment:

Research focused on the cytotoxic effects of fluorinated phenolic compounds on HeLa and A549 cell lines demonstrated that these compounds could effectively induce apoptosis at specific concentrations, suggesting a promising avenue for cancer therapy development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.